Ethyl 2-amino-4-oxopentanoate hydrochloride
Overview
Description
Ethyl 2-amino-4-oxopentanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a white crystalline powder that is soluble in water and ethanol. This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-oxopentanoate hydrochloride typically involves the esterification of 2-amino-4-oxopentanoic acid with ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxopentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-amino-4-oxopentanoate derivatives.
Reduction: Formation of ethyl 2-amino-4-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-oxopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-oxopentanoate hydrochloride
- Ethyl 2-acetyl-4-oxopentanoate
- Hexyl 5-amino-4-oxopentanoate hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and biological processes. Its solubility in water and ethanol also makes it a versatile compound for research applications .
Biological Activity
Ethyl 2-amino-4-oxopentanoate hydrochloride (C₇H₁₄ClNO₃) is a hydrochloride salt derived from an amino acid, notable for its buffering properties and potential biological activities. This compound has garnered attention for its role in various biochemical processes, including enzyme inhibition and cellular interactions. This article explores the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an ethyl ester group, an amino group, and a ketone functional group. Its molecular structure allows it to function effectively as a non-ionic organic buffering agent in biological systems, helping to maintain pH levels during cell culture processes. The compound's unique combination of functional groups contributes to its specific buffering capacity and potential biological roles.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It interacts with various enzymes, influencing biochemical pathways critical for cellular metabolism. This interaction typically involves binding to active sites on enzymes, thereby inhibiting their catalytic functions. Such properties suggest potential therapeutic roles in managing metabolic disorders or diseases linked to enzyme dysfunctions .
Cellular Interactions
Studies have shown that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. It has been observed to maintain pH levels within a specified range (6-8.5), crucial for optimal cellular function . Further investigations into its interactions with specific receptors or enzymes could elucidate its broader biological roles.
Study on Enzymatic Activity
A pivotal study explored the effects of this compound on various cancer cell lines. The compound demonstrated the ability to inhibit specific enzymes involved in cancer progression, suggesting its potential as an anticancer agent. The study reported that treatment with this compound resulted in reduced cell proliferation and induced apoptosis in certain cancer models .
Buffering Capacity Evaluation
Another research effort focused on evaluating the buffering capacity of this compound in cell culture systems. Results indicated that the compound effectively maintained pH stability during prolonged culture periods, supporting its application as a buffering agent in laboratory settings .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Enzyme Inhibition | Anticancer Activity | Buffering Capacity |
---|---|---|---|
Ethyl 2-amino-4-oxopentanoate HCl | Yes | Yes | Excellent |
Methyl 2-amino-4-oxopentanoate | Yes | Moderate | Good |
Other Amino Acid Derivatives | Variable | Low | Poor |
The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of cellular pathways. By binding to specific enzymes, it can alter metabolic processes, potentially leading to therapeutic benefits in conditions characterized by enzyme dysregulation .
Properties
IUPAC Name |
ethyl 2-amino-4-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)6(8)4-5(2)9;/h6H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQJXQPYBUIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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